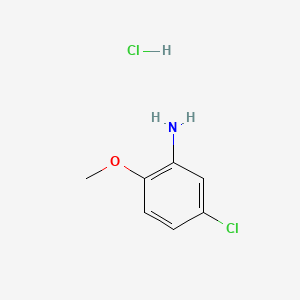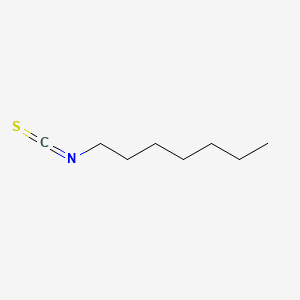
トリフルオロメチルフェニルスルホン
概要
説明
Phenyl trifluoromethyl sulfone is an organic compound characterized by the presence of a phenyl group attached to a trifluoromethyl sulfone group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
科学的研究の応用
Phenyl trifluoromethyl sulfone has a wide range of applications in scientific research:
作用機序
Target of Action
Phenyl trifluoromethyl sulfone, also known as Phenyl (trifluoromethyl) sulfone, primarily targets arylthiolate anions . These anions play a crucial role in various biochemical reactions, particularly in the S-trifluoromethylation of thiophenols .
Mode of Action
Phenyl trifluoromethyl sulfone interacts with its targets, the arylthiolate anions, by forming electron donor-acceptor (EDA) complexes . This interaction triggers an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process leads to the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
Biochemical Pathways
The interaction of Phenyl trifluoromethyl sulfone with arylthiolate anions affects the biochemical pathway of S-trifluoromethylation of thiophenols . The formation of EDA complexes and the subsequent SET reaction under visible light irradiation are key steps in this pathway . The downstream effects include the production of trifluoromethylated thiophenols .
Pharmacokinetics
It is known that phenyl trifluoromethyl sulfone is used as an extractant diluent in high-level waste partitioning . This suggests that it may have significant solubility and stability properties that impact its bioavailability.
Result of Action
The molecular effect of Phenyl trifluoromethyl sulfone’s action is the transformation of arylthiolate anions into trifluoromethylated thiophenols . This transformation occurs through the formation of EDA complexes and an SET reaction under visible light irradiation
Action Environment
Environmental factors can influence the action, efficacy, and stability of Phenyl trifluoromethyl sulfone. For instance, visible light irradiation is necessary for the SET reaction to occur .
生化学分析
Biochemical Properties
Phenyl trifluoromethyl sulfone has been reported to interact with arylthiolate anions, forming electron donor-acceptor (EDA) complexes . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This interaction allows Phenyl trifluoromethyl sulfone to play a role in the S-trifluoromethylation of thiophenols .
Molecular Mechanism
Phenyl trifluoromethyl sulfone acts as a trifluoromethyl radical precursor . It forms EDA complexes with arylthiolate anions, which then undergo an intramolecular SET reaction under visible light irradiation . This process enables the S-trifluoromethylation of thiophenols .
Temporal Effects in Laboratory Settings
Phenyl trifluoromethyl sulfone has shown good stability under both gamma irradiation and acid contact for up to 24 hours and 6 weeks respectively at room temperature . This suggests that the compound has a stable temporal profile in laboratory settings .
Transport and Distribution
Phenyl trifluoromethyl sulfone is used as a diluent in the GANEX process, suggesting that it may be distributed within a solvent system
準備方法
Phenyl trifluoromethyl sulfone can be synthesized through several methods. One common approach involves the reaction of phenyl trifluoromethyl sulfide with hydrogen peroxide as an oxidant . Another method includes the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor, which can be achieved through visible-light-promoted reactions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Phenyl trifluoromethyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide to form sulfoxides.
Substitution: It can participate in substitution reactions, such as S-trifluoromethylation of thiophenols under visible light irradiation.
Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.
Common reagents used in these reactions include hydrogen peroxide, arylthiolate anions, and various catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Phenyl trifluoromethyl sulfone can be compared with other trifluoromethylated compounds, such as:
- Trifluoromethyl trimethylsilane
- Sodium trifluoroacetate
- Trifluoromethanesulfonyl chloride
These compounds share the trifluoromethyl group but differ in their chemical properties and applications. Phenyl trifluoromethyl sulfone is unique due to its stability and versatility in various chemical reactions .
特性
IUPAC Name |
trifluoromethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGBQYFXKAKWQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879040 | |
| Record name | SULFONE,PHENYL-TRIFLUOROMETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426-58-4 | |
| Record name | Phenyl trifluoromethyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000426584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULFONE,PHENYL-TRIFLUOROMETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl Trifluoromethyl Sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using phenyl trifluoromethyl sulfone as a diluent in solvent extraction processes, particularly for nuclear applications?
A1: Phenyl trifluoromethyl sulfone (FS-13) exhibits several favorable properties that make it suitable for use in solvent extraction processes, especially in the context of nuclear fuel reprocessing.
- High stability: FS-13 demonstrates robust resistance to both hydrolysis and radiolysis [ [], [] ], crucial factors when dealing with highly acidic and radioactive solutions encountered in nuclear waste treatment. This stability ensures the solvent system's longevity and efficiency, reducing the need for frequent solvent replacement.
- Selective Extraction: Research indicates that FS-13 contributes to a high separation factor between actinides and lanthanides [ [] ]. This selectivity is crucial for efficiently separating transuranic elements from used nuclear fuel, a key step in closing the nuclear fuel cycle.
- Good Solubility: FS-13 allows for a high solubility of CyMe4-BTBP, a key extracting agent used in these processes [ [] ]. This high solubility allows for the optimization of the organic phase according to the specific composition of the used nuclear fuel, enhancing the efficiency and flexibility of the extraction process.
Q2: Can phenyl trifluoromethyl sulfone act as a trifluoromethylating agent in organic synthesis?
A3: Yes, phenyl trifluoromethyl sulfone can function as a source of trifluoromethyl groups in organic reactions. Studies have demonstrated its use in the magnesium metal-mediated reductive trifluoromethylation of aldehydes [ [], [] ]. In these reactions, the phenyl trifluoromethyl sulfone acts as a "CF3-" synthon, facilitating the introduction of a trifluoromethyl group into the aldehyde molecule.
Q3: What is the role of phenyl trifluoromethyl sulfone in the synthesis of tri- and difluoromethylsilanes?
A4: Phenyl trifluoromethyl sulfone, along with its corresponding sulfoxide and sulfide derivatives, can be used as a reagent in the magnesium-mediated preparation of tri- and difluoromethylsilanes from chlorosilanes [ [] ]. Interestingly, the process generates diphenyl disulfide as a byproduct. This byproduct can be further reacted with trifluoromethane to regenerate phenyl trifluoromethyl sulfone, sulfoxide, and sulfide. Therefore, the entire process can be considered "pseudo-catalytic" in diphenyl disulfide, offering an environmentally friendlier approach to synthesizing these valuable fluorinated silanes.
Q4: Have there been any computational studies on phenyl trifluoromethyl sulfone related to its use in solvent extraction?
A4: While the provided research abstracts do not explicitly detail computational studies focusing on the solvent extraction properties of phenyl trifluoromethyl sulfone, it's worth noting that computational chemistry plays a crucial role in understanding solvent extraction processes. Techniques like molecular dynamics simulations and quantum chemical calculations can provide valuable insights into the interactions between FS-13 and other components in the solvent system, such as extractants, diluents, and metal ions. These simulations can help predict and optimize the performance of solvent extraction systems, contributing to the development of more efficient and sustainable separation processes.
Q5: Are there alternative diluents to phenyl trifluoromethyl sulfone in GANEX processes, and how do their properties compare?
A7: Yes, alternative diluents have been investigated for GANEX processes. Research has explored cyclohexanone, hexanol, and phenyl trifluoromethyl sulfone (FS-13) as diluents in combination with CyMe4-BTBP and TBP as extracting agents [ [] ]. Each diluent comes with its own set of advantages and disadvantages:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Furo[3,4-b]pyrazine-5,7-dione](/img/structure/B1584572.png)







